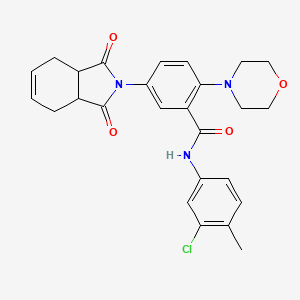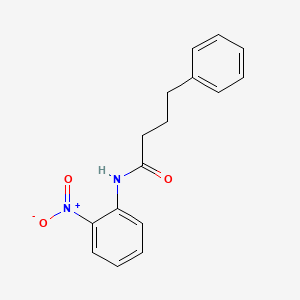![molecular formula C22H32NO3P B3960528 dibutyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3960528.png)
dibutyl [anilino(4-methylphenyl)methyl]phosphonate
Descripción general
Descripción
Dibutyl [anilino(4-methylphenyl)methyl]phosphonate, also known as DMMP, is a chemical compound that has been extensively studied for its use in various scientific research applications. It is a colorless liquid that is soluble in water and has a characteristic odor. DMMP has been used in the synthesis of various organic compounds and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of dibutyl [anilino(4-methylphenyl)methyl]phosphonate is not fully understood, but it is believed to act as a phosphonylating agent, reacting with nucleophiles such as amino acids and enzymes. This compound has been found to inhibit the activity of certain enzymes, including cholinesterases and acetylcholinesterases. It has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases and acetylcholinesterases, which are involved in the regulation of the neurotransmitter acetylcholine. This can lead to a buildup of acetylcholine in the body, which can cause a range of symptoms, including muscle weakness, respiratory distress, and convulsions. This compound has also been found to have effects on the cardiovascular system, including the dilation of blood vessels and the reduction of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl [anilino(4-methylphenyl)methyl]phosphonate has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store, making it a convenient choice for many researchers. However, this compound has some limitations. It is highly toxic and can be dangerous if not handled properly. It can also be difficult to work with, as it can react with a wide range of nucleophiles and can be difficult to control in some reactions.
Direcciones Futuras
There are several future directions for research involving dibutyl [anilino(4-methylphenyl)methyl]phosphonate. One area of interest is the development of new materials using this compound as a building block. This compound has been found to be a useful reagent in the synthesis of phosphonic acid derivatives, which have potential applications in areas such as drug discovery and materials science. Another area of interest is the study of the mechanism of action of this compound and its effects on various enzymes and biochemical pathways. This could lead to the development of new drugs and therapies for a range of diseases and conditions. Additionally, there is potential for the development of new methods for the synthesis of this compound and related compounds, which could lead to more efficient and cost-effective production methods.
Aplicaciones Científicas De Investigación
Dibutyl [anilino(4-methylphenyl)methyl]phosphonate has been used in various scientific research applications, including the synthesis of organic compounds, the study of chemical reactions, and the development of new materials. It has been found to be a useful reagent in the preparation of phosphonic acid derivatives and has been used in the synthesis of insecticides and herbicides. This compound has also been used in the study of enzyme-catalyzed reactions and has been found to be a potent inhibitor of certain enzymes.
Propiedades
IUPAC Name |
N-[dibutoxyphosphoryl-(4-methylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO3P/c1-4-6-17-25-27(24,26-18-7-5-2)22(20-15-13-19(3)14-16-20)23-21-11-9-8-10-12-21/h8-16,22-23H,4-7,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLVCXQQFITKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=C(C=C1)C)NC2=CC=CC=C2)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B3960459.png)

![3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B3960462.png)
![3-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3960464.png)
![3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3960471.png)
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3960474.png)
![{[5-(2-phenylethyl)-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3960485.png)


![9-hydroxy-8,8-dimethyl-10-(1-piperidinyl)-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B3960510.png)
![2-{[3-cyano-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3960516.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3960522.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1-naphthylacetamide](/img/structure/B3960536.png)